
4-Thiazolebutanenitrile, 2-amino-gamma-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolebutanenitrile, 2-amino-gamma-oxo- is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Vorbereitungsmethoden
The synthesis of 4-Thiazolebutanenitrile, 2-amino-gamma-oxo- typically involves the reaction of thioamides with nitriles under specific conditions. One common method involves the use of thiosemicarbazide and alpha-bromoacetophenone in the presence of a base, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Thiazolebutanenitrile, 2-amino-gamma-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the thiazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Thiazolebutanenitrile, 2-amino-gamma-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its antibacterial and antifungal properties, it is explored as a potential therapeutic agent for treating infections.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Thiazolebutanenitrile, 2-amino-gamma-oxo- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
4-Thiazolebutanenitrile, 2-amino-gamma-oxo- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole structure.
The uniqueness of 4-Thiazolebutanenitrile, 2-amino-gamma-oxo- lies in its specific substituents and the resulting biological activities, which may differ from those of other thiazole derivatives.
Eigenschaften
CAS-Nummer |
84632-23-5 |
|---|---|
Molekularformel |
C7H7N3OS |
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
4-(2-amino-1,3-thiazol-4-yl)-4-oxobutanenitrile |
InChI |
InChI=1S/C7H7N3OS/c8-3-1-2-6(11)5-4-12-7(9)10-5/h4H,1-2H2,(H2,9,10) |
InChI-Schlüssel |
DURRODQNMZVBSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)C(=O)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


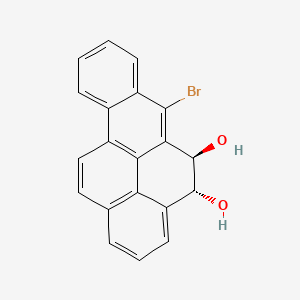
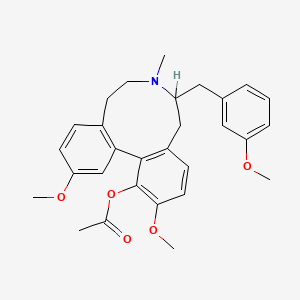

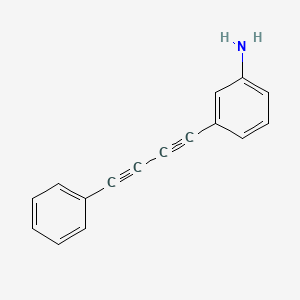

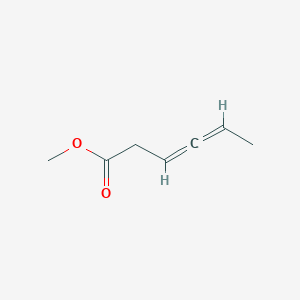
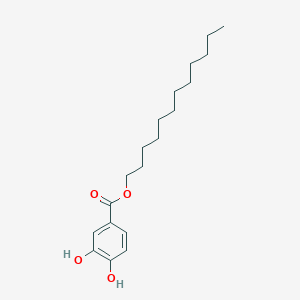
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)

![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
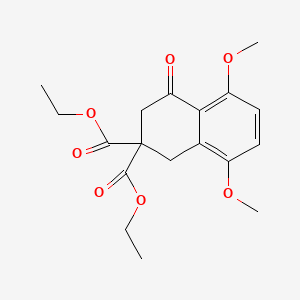
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
